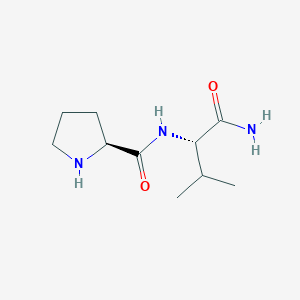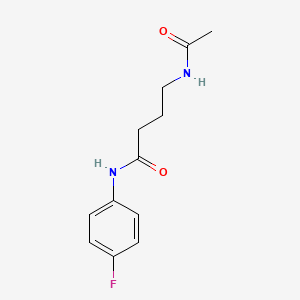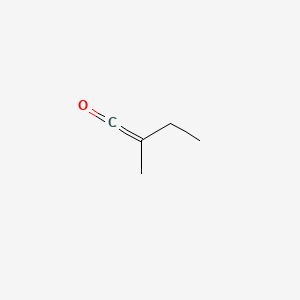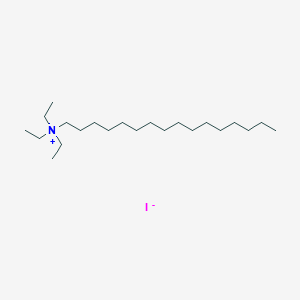
N,N,N-Triethylhexadecan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylhexadecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial processes. This compound, in particular, is characterized by its long alkyl chain and the presence of an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexadecan-1-aminium iodide typically involves the quaternization of hexadecylamine with ethyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexadecylamine+Ethyl iodide→N,N,N-Triethylhexadecan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylhexadecan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate to precipitate out silver iodide, leaving behind the desired quaternary ammonium salt.
Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of different quaternary ammonium salts.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.
Scientific Research Applications
N,N,N-Triethylhexadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Triethylhexadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The iodide ion also plays a role in its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
N,N,N-Triethylhexadecan-1-aminium iodide is unique due to its specific combination of a long alkyl chain and the presence of an iodide ion. This combination imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
41864-99-7 |
|---|---|
Molecular Formula |
C22H48IN |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
triethyl(hexadecyl)azanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QFGWYYQGDCVPFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


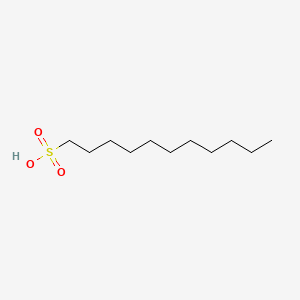



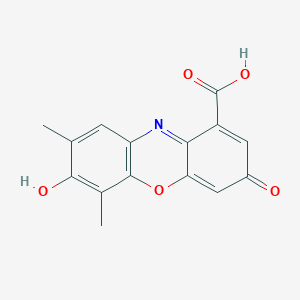

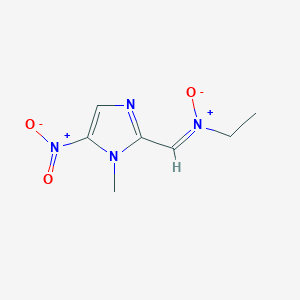
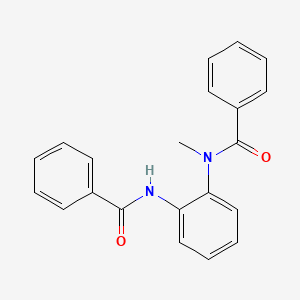
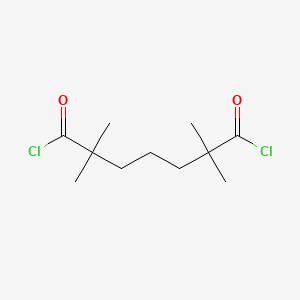
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
